Lipophilicity Advantage Over Cyclohexylmethanamine: ACD/LogP 2.47 vs. Experimental LogP 2.12–2.23
The target compound (free base) has a calculated ACD/LogP of 2.47, compared to an experimentally determined LogP of 2.12–2.23 for the des-methyl comparator cyclohexylmethanamine . The ΔlogP of +0.24 to +0.35 units indicates that introduction of the gem-dimethyl carbon increases tissue partitioning potential. In the context of HCV NS3 protease inhibitor optimization, this incremental lipophilicity contributed to improved replicon activity when the 1-methylcyclohexyl group replaced a tert-butyl or cyclohexylmethyl P4 moiety [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.47 (predicted); KOWWIN LogP = 2.58 (estimated) |
| Comparator Or Baseline | Cyclohexylmethanamine: LogP = 2.120 (experimental, Parchem); LogP = 2.22570 (ChemSrc experimental) |
| Quantified Difference | ΔLogP +0.24 to +0.35 units (11–16% increase) |
| Conditions | Free base forms; target compound data predicted by ACD/Labs Percepta v14.00; comparator data experimentally measured at 25 °C |
Why This Matters
A ΔlogP of 0.24–0.35 can shift the lipophilic ligand efficiency (LLE) profile of a lead series, making the 1-methylcyclohexyl scaffold preferable when optimizing for cellular potency without excessive lipophilicity.
- [1] Bennett F et al. Bioorg Med Chem Lett. 2010;20(8):2617-2621. Structural basis for lipophilicity-driven potency improvement. View Source
